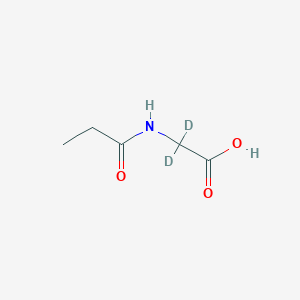
2-Oxo Ticlopidine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo Ticlopidine-d4 is a deuterated analogue of 2-Oxo Ticlopidine, which is an impurity of Ticlopidine. Ticlopidine is a first-generation thienopyridine antiplatelet drug that prevents adenosine 5′-diphosphate (ADP)-induced platelet aggregation . The compound is labeled with deuterium, which is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Métodos De Preparación
2-Oxo Ticlopidine-d4 can be synthesized through various synthetic routes. One common method involves the deuteration of 2-Oxo Ticlopidine. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the compound. Industrial production methods may involve the use of specialized equipment and techniques to achieve high purity and yield.
Análisis De Reacciones Químicas
2-Oxo Ticlopidine-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Oxo Ticlopidine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic processes involving Ticlopidine and its derivatives.
Medicine: Used in pharmacokinetic studies to investigate the metabolism and bioavailability of Ticlopidine.
Industry: Employed in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Oxo Ticlopidine-d4 involves its conversion to active metabolites through metabolic pathways. These metabolites inhibit platelet aggregation by blocking the ADP receptor, which is involved in the activation of the GPIIb/IIIa receptor, leading to platelet aggregation . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the bioactivation of the compound .
Comparación Con Compuestos Similares
2-Oxo Ticlopidine-d4 can be compared with other similar compounds, such as:
Ticlopidine: The parent compound, which is a first-generation thienopyridine antiplatelet drug.
Clopidogrel: A second-generation thienopyridine with similar antiplatelet effects but different metabolic pathways.
Prasugrel: Another thienopyridine with a more rapid onset of action and different pharmacokinetic properties.
The uniqueness of this compound lies in its deuterated nature, which makes it a valuable tool in scientific research for studying metabolic pathways and reaction mechanisms.
Propiedades
Fórmula molecular |
C14H14ClNOS |
|---|---|
Peso molecular |
283.8 g/mol |
Nombre IUPAC |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D |
Clave InChI |
DJZQIXWGIZIETJ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3C(=CC(=O)S3)C2)Cl)[2H])[2H] |
SMILES canónico |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



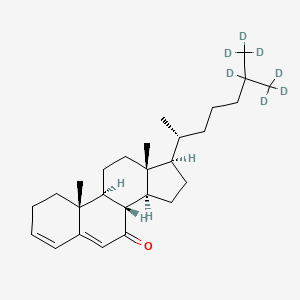
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
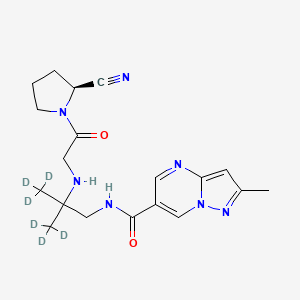


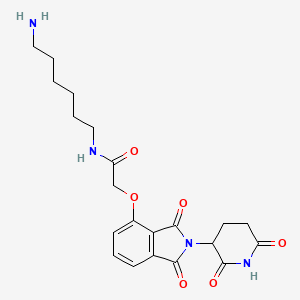


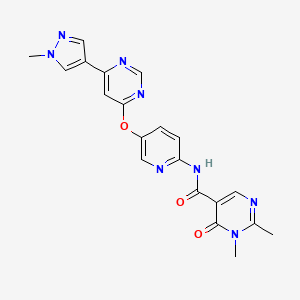
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
